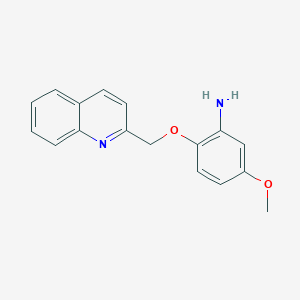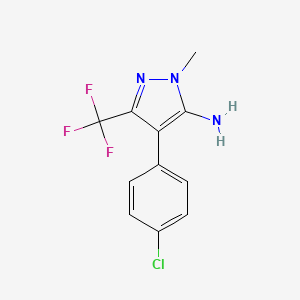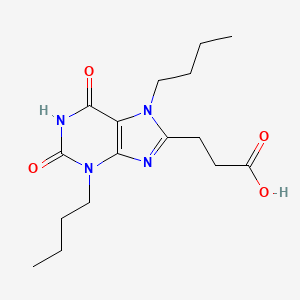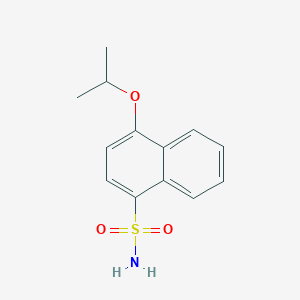![molecular formula C18H14Cl3NO2 B6143048 2-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride CAS No. 1173033-81-2](/img/structure/B6143048.png)
2-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride (also known as CPMQA-HCl) is a synthetic compound that has been investigated for its potential applications in scientific research. CPMQA-HCl has been studied for its properties as an anticonvulsant, an inhibitor of protein kinases, and a modulator of calcium channels. Additionally, CPMQA-HCl has been studied for its potential as a potential therapeutic agent for a variety of neurological disorders.
科学研究应用
CPMQA-HCl has been studied for its potential applications in scientific research. It has been investigated as an anticonvulsant, an inhibitor of protein kinases, and a modulator of calcium channels. Additionally, CPMQA-HCl has been studied for its potential as a potential therapeutic agent for a variety of neurological disorders, such as epilepsy and neuropathic pain.
作用机制
The exact mechanism of action of CPMQA-HCl is not yet fully understood. However, it is believed that CPMQA-HCl acts as an inhibitor of protein kinases, which are enzymes involved in signal transduction pathways. Additionally, CPMQA-HCl is thought to modulate calcium channels, which are proteins that regulate the flow of calcium ions into and out of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMQA-HCl have not been fully elucidated. However, it has been shown to have anticonvulsant activity in animal models of epilepsy. Additionally, CPMQA-HCl has been shown to inhibit protein kinases and modulate calcium channels, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
实验室实验的优点和局限性
CPMQA-HCl has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized easily and is readily available. Additionally, CPMQA-HCl is soluble in both water and organic solvents, making it suitable for a variety of applications. However, CPMQA-HCl does have some limitations for use in laboratory experiments. It has a relatively short half-life, which means that it must be used quickly or stored in a cool, dark place. Additionally, CPMQA-HCl is a relatively new compound and its exact mechanism of action is not yet fully understood, which can make it difficult to interpret results from laboratory experiments.
未来方向
Given the potential applications of CPMQA-HCl, there are a number of potential future directions for research. Further research is needed to elucidate the exact mechanism of action of CPMQA-HCl and to explore its potential therapeutic applications in the treatment of neurological disorders. Additionally, more research is needed to investigate the potential side effects of CPMQA-HCl and to determine the optimal dosage for laboratory experiments. Finally, further research is needed to explore the potential applications of CPMQA-HCl in other areas, such as cancer research.
合成方法
CPMQA-HCl can be synthesized by a variety of methods. One method involves the reaction of 6-chloro-4-(2-chlorophenyl)-2-methylquinoline with ethyl acetic anhydride in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to form CPMQA-HCl. Additionally, CPMQA-HCl can also be synthesized from 6-chloro-4-(2-chlorophenyl)-2-methylquinoline and ethyl acetic anhydride in the presence of piperidine. The product is then treated with hydrochloric acid to form CPMQA-HCl.
属性
IUPAC Name |
2-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2.ClH/c1-10-13(9-17(22)23)18(12-4-2-3-5-15(12)20)14-8-11(19)6-7-16(14)21-10;/h2-8H,9H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQXTBPAIWTYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3Cl)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B6142981.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142990.png)

![N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B6143005.png)
![N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143008.png)
![tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate](/img/structure/B6143014.png)




![2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B6143055.png)
